Cas no 1782397-47-0 (2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid)

2-1-(2,6-Difluoro-3-methylphenyl)cyclopropylacetic acid is a fluorinated cyclopropane derivative with a carboxylic acid functional group, offering unique structural and reactivity features. Its difluoro-methylphenyl substitution enhances steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl ring contributes to conformational rigidity, potentially improving binding affinity in target applications. The carboxylic acid moiety allows for further derivatization, enabling the formation of esters, amides, or salts. This compound's stability and synthetic versatility make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules. Its distinct substitution pattern may also influence metabolic stability and bioavailability in drug discovery efforts.
2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid structure
1782397-47-0 structure
Product Name:2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid
CAS No:1782397-47-0
MF:C12H12F2O2
MW:226.219290733337
CID:6245827
PubChem ID:84790878
Update Time:2025-05-20

2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid
    • 2-[1-(2,6-difluoro-3-methylphenyl)cyclopropyl]acetic acid
    • 1782397-47-0
    • EN300-1786005
    • Inchi: 1S/C12H12F2O2/c1-7-2-3-8(13)10(11(7)14)12(4-5-12)6-9(15)16/h2-3H,4-6H2,1H3,(H,15,16)
    • InChI Key: GCYXKMOVBDRHEU-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC=C(C=1C1(CC(=O)O)CC1)F

Computed Properties

  • Exact Mass: 226.08053595g/mol
  • Monoisotopic Mass: 226.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid Pricemore >>

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Additional information on 2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid

2-1-(2,6-Difluoro-3-Methylphenyl)Cyclopropylacetic Acid: A Comprehensive Overview

The compound 2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid, identified by the CAS number 1782397-47-0, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development. Recent studies have highlighted its role in modulating cellular pathways, making it a subject of interest for researchers worldwide.

The molecular structure of 2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid consists of a cyclopropane ring fused with an acetic acid moiety and a substituted phenyl group. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring introduces electronic effects that enhance the compound's stability and reactivity. Additionally, the methyl group at the 3 position contributes to the molecule's hydrophobicity, which is crucial for its interactions with biological targets.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a multi-step process involving Suzuki coupling and subsequent functionalization. Researchers have optimized reaction conditions to achieve high yields and purity, ensuring its suitability for biological assays. The synthesis methodology has been detailed in several peer-reviewed journals, underscoring its reproducibility and reliability.

In terms of pharmacological activity, 2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid has demonstrated potent inhibitory effects on specific enzymes involved in inflammatory pathways. Preclinical studies have shown that this compound can effectively reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to cross the blood-brain barrier has opened avenues for exploring its utility in neurodegenerative diseases.

The application of computational chemistry tools has provided deeper insights into the molecular interactions of this compound. Docking studies reveal that it binds favorably to key residues in target proteins, enhancing our understanding of its mechanism of action. These findings have been corroborated by experimental data from in vitro assays, reinforcing the compound's therapeutic potential.

From a materials science perspective, the unique electronic properties of cas no 1782397-47-0 make it a candidate for advanced materials development. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology. Recent breakthroughs in nanotechnology have further expanded its potential uses in creating novel materials with tailored properties.

In conclusion, 2-1-(2,6-difluoro-3-methylphenyl)cyclopropylacetic acid, with its distinctive chemical structure and versatile applications, stands as a promising molecule at the intersection of chemistry and medicine. Ongoing research continues to unlock new possibilities for this compound, positioning it as a key player in future therapeutic developments.

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